![molecular formula C9H16ClN3O2 B1377851 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1375473-41-8](/img/structure/B1377851.png)

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

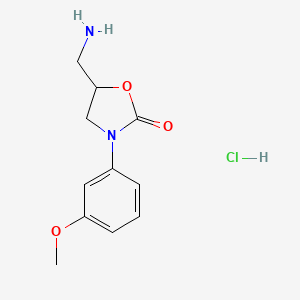

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as “AMMDH”, is an organic compound with an interesting chemical structure. This compound has been studied extensively in recent years due to its unique properties, which have enabled its use in various scientific research applications.

Aplicaciones Científicas De Investigación

Neuroprotective and Behavioral Properties

Compounds like flupirtine, which shares some structural similarities with the mentioned chemical, have been studied for their neuroprotective and behavioral properties. Flupirtine is a non-opioid analgesic with potential cytoprotective, anticonvulsant, and myorelaxant effects. It has shown efficacy in reversing akinesia and rigidity in dopamine-depleted animals, hinting at its functional NMDA antagonism. Such compounds might offer insights into the development of treatments for neurological conditions, leveraging their neuroprotective potential without focusing on their analgesic properties (Schuster et al., 1998).

Antimicrobial Activity of Non-Antibiotics

The antimicrobial activity of non-chemotherapeutic compounds, such as phenothiazines and methylene blue, suggests a broad spectrum of applications beyond their primary uses. These compounds modify cell permeability and exhibit antimicrobial properties, potentially enhancing the efficacy of conventional antibiotics and combating multi-drug resistant infections. This area of research opens up possibilities for using structurally similar compounds in managing resistant infections, emphasizing their role in cell membrane interactions and antimicrobial activity without direct reference to their chemotherapeutic use (Kristiansen & Amaral, 1997).

Propiedades

IUPAC Name |

9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQDOXTZLVKNQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCCC2CN)NC1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)

![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)

methanone hydrobromide](/img/structure/B1377783.png)

![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)

![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)